N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c1-11-23-19-20(31-11)18(12-2-4-13(22)5-3-12)25-26(21(19)28)9-17(27)24-14-6-7-15-16(8-14)30-10-29-15/h2-8H,9-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADZCQOYJJGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including a benzodioxole moiety and a thiazolo-pyridazine derivative. The IUPAC name reflects its intricate arrangement:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₄F₁N₄O₃S |
| Molecular Weight | 382.39 g/mol |
| InChI Key | InChI=1S/C18H14F1N4O3S/c1-24(13-3-5-15-17(9-13)30-11... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by inhibiting or activating enzymes and receptors involved in cellular processes. The exact mechanism remains under investigation but includes potential effects on kinases and other regulatory proteins.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds within the same chemical family. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation across various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Huh7 (liver cancer) | < 10 |
| Caco2 (colorectal) | < 10 |
| MDA-MB 231 (breast) | > 10 |
| HCT116 (colon cancer) | < 10 |
These findings suggest that the compound may possess significant antitumor properties, warranting further investigation into its efficacy as a therapeutic agent.
Kinase Inhibition
In vitro assays have demonstrated that derivatives of this compound can act as inhibitors of key protein kinases such as DYRK1A and GSK3α/β. For example, compounds tested against these kinases showed IC₅₀ values ranging from nanomolar to micromolar concentrations, indicating strong inhibitory effects:
| Kinase | Compound Tested | IC₅₀ (µM) |
|---|---|---|
| DYRK1A | N-(2H-benzodioxol) | 0.5 |
| GSK3α/β | Related Thiazolo | 0.8 |
Case Studies
Several case studies have documented the biological activity of compounds similar to this compound:
- Study on DYRK1A Inhibition : A study published in MDPI evaluated the inhibition of DYRK1A by structurally similar compounds, showing significant effects on cell viability in various cancer cell lines.
- Antitumor Activity Assessment : Research conducted on thiazole derivatives indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
- Multicomponent Reaction Synthesis : A review highlighted the synthesis of biologically active molecules using multicomponent reactions, showcasing how structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
